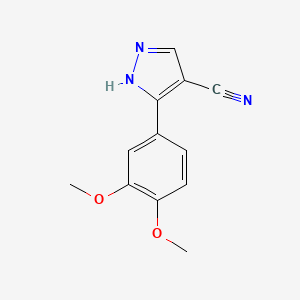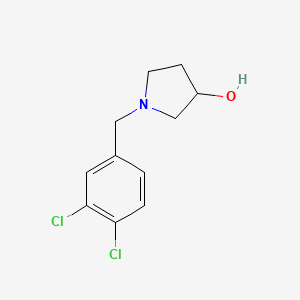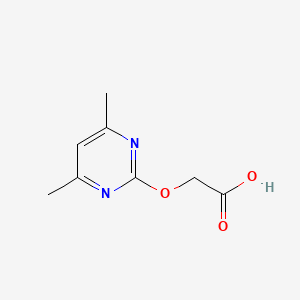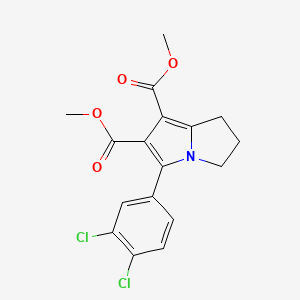
3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the pyrazole ring and a carbonitrile group at the 4-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxyphenylhydrazine with ethyl cyanoacetate under basic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is employed in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and therapeutic effects. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position.
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the carbonitrile group, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-16-10-4-3-8(5-11(10)17-2)12-9(6-13)7-14-15-12/h3-5,7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZNAQUASSHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)
![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)
![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)
![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)




![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)
